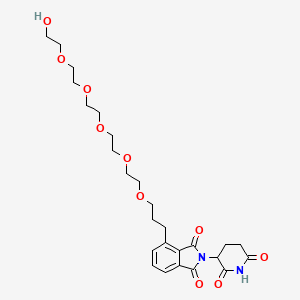
Thalidomide-C3-PEG5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-C3-PEG5-OH is a synthetic compound that combines the properties of thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug that was initially developed as a sedative but later found to have significant teratogenic effects. Despite its controversial history, thalidomide has been repurposed for various therapeutic applications, including the treatment of multiple myeloma and leprosy. The addition of a PEG linker enhances the solubility and bioavailability of the compound, making it more suitable for various scientific and medical applications.
Vorbereitungsmethoden
The synthesis of Thalidomide-C3-PEG5-OH involves several steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through a two-step process involving the condensation of phthalic anhydride with glutamic acid, followed by cyclization . The PEG linker is then attached to the thalidomide molecule through a series of chemical reactions that typically involve the activation of the PEG chain with a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the thalidomide molecule . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Thalidomide-C3-PEG5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The PEG linker can also undergo hydrolysis under acidic or basic conditions, leading to the formation of thalidomide and PEG fragments . Major products formed from these reactions include hydroxylated and reduced derivatives of thalidomide, as well as PEGylated by-products .
Wissenschaftliche Forschungsanwendungen
Thalidomide-C3-PEG5-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of PEGylation on drug solubility and bioavailability . In biology, it is used to investigate the mechanisms of thalidomide’s teratogenic effects and its interactions with cellular proteins . In medicine, this compound is being explored for its potential to treat various cancers, including multiple myeloma, by inhibiting angiogenesis and modulating the immune response . In industry, it is used in the development of new drug delivery systems that improve the pharmacokinetic properties of therapeutic agents .
Wirkmechanismus
The mechanism of action of Thalidomide-C3-PEG5-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play a crucial role in the regulation of immune responses and cell proliferation . The PEG linker enhances the solubility and stability of the compound, allowing for more efficient delivery to target tissues and cells .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-C3-PEG5-OH is unique compared to other thalidomide derivatives due to the presence of the PEG linker. Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide but lack the PEG linker . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications . The PEG linker in this compound enhances its solubility and bioavailability, making it more suitable for certain applications where improved drug delivery is essential .
Eigenschaften
Molekularformel |
C26H36N2O10 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H36N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,2,4,6-18H2,(H,27,30,31) |
InChI-Schlüssel |
SFBHCWWHVLIEQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















